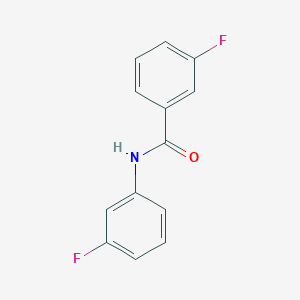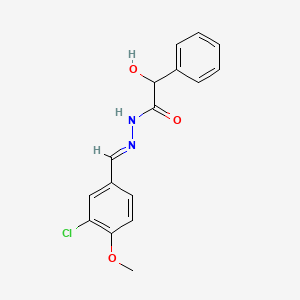
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide, also known as DMNMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNMAB belongs to the family of nitrobenzamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties. In
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. This compound also inhibits the activation of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of angiogenesis. This compound also has anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases. In addition, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anticancer agent.
实验室实验的优点和局限性
The advantages of using N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide in lab experiments include its high purity, low toxicity, and high selectivity towards cancer cells. This compound can be easily synthesized using a multistep synthetic route, and its structure can be modified to improve its biological activity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential side effects, which need to be further investigated.
未来方向
For N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide research include the optimization of its synthesis method to improve its yield and purity, the investigation of its potential side effects and toxicity, and the development of novel this compound derivatives with improved biological activity. In addition, further studies are needed to explore the potential therapeutic applications of this compound in various fields of medicine, including cancer, inflammation, and infectious diseases. The use of this compound in combination with other anticancer agents or immunotherapies should also be investigated to improve its efficacy and reduce potential side effects.
合成方法
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide can be synthesized using a multistep synthetic route that involves the reaction of 3,4-dimethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. The synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for further scientific research.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this compound has been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-12(5-4-6-13(10)18(20)21)16(19)17-11-7-8-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXZSKNVGVDDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)




![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)